Tipelukast-d6 -

Tipelukast-d6

Catalog Number: EVT-1504831
CAS Number:
Molecular Formula: C₂₉H₃₂D₆O₇S
Molecular Weight: 536.71
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tipelukast-d6 is a deuterated derivative of Tipelukast, a compound primarily used as an antagonist of the cysteinyl leukotriene receptor. This compound is classified under leukotriene receptor antagonists, which are utilized for their anti-inflammatory properties in various respiratory conditions, including asthma and allergic rhinitis. The deuteration enhances the pharmacokinetic profile of the compound, potentially leading to improved therapeutic efficacy and reduced side effects.

Source and Classification

Tipelukast-d6 is synthesized from its parent compound, Tipelukast, through a process that incorporates deuterium atoms into its molecular structure. This modification alters the compound's isotopic composition, which can influence its metabolic stability and activity. The classification of Tipelukast-d6 falls under pharmacological agents targeting inflammatory pathways, specifically as a leukotriene receptor antagonist.

Synthesis Analysis

Methods and Technical Details

The synthesis of Tipelukast-d6 typically involves the following steps:

  1. Starting Materials: The synthesis begins with the appropriate precursors that contain the necessary functional groups for modification.
  2. Deuteration Process: Deuterated solvents and reagents are employed to facilitate the incorporation of deuterium into specific positions of the molecule. Common methods include:
    • Hydrogen-Deuterium Exchange: This method utilizes deuterated solvents to replace hydrogen atoms in the target molecule with deuterium.
    • Catalytic Reactions: Catalysts such as palladium or platinum may be used in reactions that favor deuteration.
  3. Purification: After synthesis, the product undergoes purification processes such as recrystallization or chromatography to isolate Tipelukast-d6 from by-products.

Technical details regarding the isotopic enrichment factor indicate that high levels of deuterium incorporation (up to 99.5%) can be achieved through optimized reaction conditions and careful selection of reagents .

Molecular Structure Analysis

Structure and Data

The molecular structure of Tipelukast-d6 retains the core framework of Tipelukast but with specific hydrogen atoms replaced by deuterium. The general formula can be represented as follows:

  • Molecular Formula: C12_{12}H13_{13}ClN2_{2}O3_{3}D6_{6} (where D represents deuterium).

The structural modifications result in changes to its physical properties, such as boiling point and solubility, due to the increased mass of deuterium compared to hydrogen.

Structural Representation

The structural representation can be visualized using molecular modeling software or through chemical drawing tools that illustrate the placement of deuterium atoms within the compound.

Chemical Reactions Analysis

Reactions and Technical Details

Tipelukast-d6 may participate in various chemical reactions typical for leukotriene receptor antagonists:

  1. Receptor Binding: The primary reaction involves binding to cysteinyl leukotriene receptors, inhibiting their activity.
  2. Metabolic Pathways: The presence of deuterium alters metabolic pathways, potentially leading to slower metabolism compared to non-deuterated counterparts.
  3. Analytical Techniques: Techniques such as mass spectrometry and nuclear magnetic resonance are employed to monitor reaction progress and confirm product identity .
Mechanism of Action

Process and Data

The mechanism of action for Tipelukast-d6 involves competitive inhibition at cysteinyl leukotriene receptors (CysLT1). By blocking these receptors, Tipelukast-d6 effectively reduces bronchoconstriction and inflammation associated with asthma and allergic responses. The altered pharmacokinetics due to deuteration may enhance its duration of action and efficacy at lower doses.

Data Supporting Mechanism

Studies suggest that compounds like Tipelukast-d6 exhibit improved receptor affinity and prolonged half-life due to their modified isotopic composition, which can lead to better patient outcomes in clinical settings .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its lipophilic nature.

Chemical Properties

Relevant analyses include thermal stability assessments and solubility tests conducted under various conditions to determine optimal storage and handling practices.

Applications

Scientific Uses

Tipelukast-d6 is primarily utilized in research settings focused on:

  • Pharmacokinetic Studies: Understanding how deuterated compounds behave in biological systems compared to their non-deuterated counterparts.
  • Drug Development: Assessing potential improvements in drug formulations aimed at enhancing therapeutic efficacy while minimizing side effects.
  • Inflammatory Disease Research: Investigating new treatments for asthma, allergic rhinitis, and other inflammatory conditions through receptor antagonism.

Properties

Product Name

Tipelukast-d6

Molecular Formula

C₂₉H₃₂D₆O₇S

Molecular Weight

536.71

Synonyms

4-[6-Acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy-d6]-2-propylphenoxy]butyric Acid; KCA 757-d6; MN 001-d6; MN 001-d6 (pharmaceutical); 4-[6-Acetyl-3-[3-[(4-acetyl-3-hydroxy-2-propylphenyl)thio]propoxy-d6]-2-propylphenoxy]-butanoic Acid;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.